molecular formula C15H16O9 B3179136 Sinapoyl malate CAS No. 92344-58-6

Sinapoyl malate

Cat. No.: B3179136
CAS No.: 92344-58-6
M. Wt: 340.28 g/mol
InChI Key: DUDGAPSRYCQPBG-UFFNRZRYSA-N
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Description

Sinapoyl malate is a naturally occurring compound found predominantly in plants, particularly in the Brassicaceae family. It is a derivative of sinapic acid, a type of hydroxycinnamic acid, and plays a crucial role in protecting plants from ultraviolet radiation by acting as a natural UV filter. This compound is also known for its antioxidant properties, which help in scavenging free radicals and protecting plant tissues from oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sinapoyl malate can be achieved through a two-step process involving the opening of Meldrum’s acid with unprotected naturally occurring hydroxy acids, followed by a Knoevenagel-Doebner condensation with biomass-derived p-hydroxybenzaldehydes. This method is considered green and sustainable, offering good yields and minimal environmental impact .

Industrial Production Methods: Industrial production of this compound focuses on sustainable and eco-friendly methods. The two-step synthetic route mentioned above is favored due to its efficiency and lower environmental footprint. This method allows for the production of this compound and its analogs in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Sinapoyl malate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.

Major Products: The major products formed from these reactions include various derivatives of sinapic acid, such as sinapoyl glucose and sinapoyl choline .

Scientific Research Applications

Sinapoyl malate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the photophysical properties of hydroxycinnamic acid derivatives.

    Biology: Its role as a natural UV filter makes it a subject of interest in plant biology and photoprotection studies.

    Medicine: Due to its antioxidant properties, this compound is being explored for potential therapeutic applications, including anti-inflammatory and anti-cancer treatments.

    Industry: It is used in the cosmetic industry as a natural UV filter in sunscreens and other skincare products .

Mechanism of Action

Sinapoyl malate exerts its effects primarily through its ability to absorb ultraviolet radiation and dissipate the energy as heat, thus protecting plant tissues from UV-induced damage. It also acts as an antioxidant by scavenging reactive oxygen species, thereby preventing oxidative stress. The molecular targets include various cellular components such as lipids, proteins, and DNA, which are protected from oxidative damage by the antioxidant action of this compound .

Comparison with Similar Compounds

    Sinapic Acid: The parent compound of sinapoyl malate, known for its antioxidant and anti-inflammatory properties.

    Sinapoyl Glucose: Another ester of sinapic acid, found in various plants and known for similar UV-protective properties.

    Sinapoyl Choline:

Uniqueness: this compound is unique due to its dual role as a UV filter and an antioxidant. Its ability to dissipate UV energy as heat and its high photostability make it particularly valuable in both plant biology and cosmetic applications .

Properties

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDGAPSRYCQPBG-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346426
Record name Sinapoyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92344-58-6
Record name Sinapoyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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